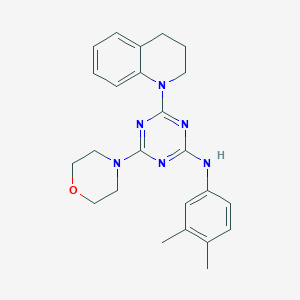![molecular formula C18H19N3O3S2 B6579829 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946301-23-1](/img/structure/B6579829.png)
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine, also known as 4MOPS, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing an oxadiazole ring, a thiophene ring, and a piperidine ring. 4MOPS has been studied for its ability to act as a ligand in the synthesis of various metal complexes, as well as its potential in various biochemical and physiological processes.
Scientific Research Applications
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has been used in various scientific research applications, including the synthesis of metal complexes, the study of biochemical and physiological processes, and the investigation of drug delivery systems. It has been used as a ligand in the synthesis of various metal complexes, such as copper(II), zinc(II), and nickel(II). This compound has also been studied for its potential in various biochemical and physiological processes, such as its ability to act as a neurotransmitter and its role in the regulation of cell proliferation and differentiation. Additionally, this compound has been investigated for its potential in drug delivery systems, such as its ability to act as a carrier for the delivery of drugs to targeted cells.
Mechanism of Action
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has been studied for its ability to act as a ligand in the synthesis of various metal complexes. When it binds to a metal, it forms a coordination complex, which can then be used in various reactions. Additionally, this compound has been studied for its role in various biochemical and physiological processes. It has been shown to act as a neurotransmitter, which can modulate the activity of neurons and other cells in the body. This compound has also been studied for its potential to regulate cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a neurotransmitter, modulating the activity of neurons and other cells in the body. Additionally, this compound has been studied for its potential to regulate cell proliferation and differentiation, as well as its ability to act as a carrier for the delivery of drugs to targeted cells.
Advantages and Limitations for Lab Experiments
The use of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine in lab experiments has several advantages, including its availability, its low toxicity, and its ability to form coordination complexes with various metals. Additionally, this compound can be used in various biochemical and physiological processes, such as its ability to act as a neurotransmitter and its potential to regulate cell proliferation and differentiation. However, this compound also has some limitations, such as its limited solubility in certain solvents and its potential to form unwanted side products in certain reactions.
Future Directions
For 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine include its use in the development of new drug delivery systems, its potential as an antioxidant, its ability to act as a catalyst in organic synthesis, and its potential to act as a chelating agent. Additionally, this compound could be used in the development of new metal complexes, as well as in the study of biochemical and physiological processes. Finally, this compound could be studied for its potential in bioremediation, as it has been shown to have a positive effect on the environment.
Synthesis Methods
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can be synthesized from 3-methylphenol and 1,2,4-oxadiazole-5-sulfonyl chloride in a two-step process. First, 3-methylphenol is reacted with 1,2,4-oxadiazole-5-sulfonyl chloride in the presence of anhydrous potassium carbonate to form the oxadiazole ring. The second step involves the reaction of the oxadiazole ring with thiophene-2-sulfonyl chloride in the presence of anhydrous potassium carbonate to form this compound.
properties
IUPAC Name |
3-(3-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-4-2-5-15(12-13)17-19-18(24-20-17)14-7-9-21(10-8-14)26(22,23)16-6-3-11-25-16/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWMDGDGNYMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)
![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)
![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)
![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)
![7-(4-fluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579818.png)
![1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6579827.png)
![methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6579836.png)
![2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6579839.png)
![3-[1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6579842.png)
![ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B6579850.png)